

Application Notes and Protocols for SRI-31142 in In Vitro Assays

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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B610991

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Introduction

SRI-31142 is a potent and selective putative allosteric inhibitor of the dopamine transporter (DAT).[1] Allosteric modulators of DAT are of significant interest in drug discovery as they offer a potential for more nuanced regulation of dopamine signaling compared to traditional orthosteric inhibitors.[2] These notes provide detailed protocols for the dissolution of **SRI-31142** and its application in a common in vitro assay for the characterization of DAT inhibitors.

Data Presentation

Physicochemical Properties and Storage of SRI-31142

Property	Value	Source
Molecular Formula	C ₂₉ H ₂₄ N ₆	[3]
Molecular Weight	456.54 g/mol	[3]
Solubility	10 mM in DMSO	[4]
Ki	1.9 nM	
Storage (Solid)	-20°C for 12 months, 4°C for 6 months	
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	

Recommended Concentrations for In Vitro Assays

Assay Type	Recommended Starting Concentration Range	Notes
Dopamine Uptake Inhibition Assay	1 nM - 10 µM	Based on the reported Ki and the typical concentration range for similar allosteric DAT modulators.
Binding Assays	0.1 nM - 1 µM	To determine the effect on radioligand binding to DAT.

Experimental Protocols

Protocol 1: Dissolution of SRI-31142 for In Vitro Use

This protocol describes the preparation of a stock solution of **SRI-31142** in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell-based assays.

Materials:

- **SRI-31142** powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Sterile, nuclease-free water or appropriate cell culture medium
- Vortex mixer
- Calibrated pipettes

Procedure:

- Preparation of a 10 mM Stock Solution in DMSO:
 - Equilibrate the vial of **SRI-31142** powder to room temperature before opening to prevent condensation.
 - Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: $\text{Volume } (\mu\text{L}) = (\text{Mass of SRI-31142 (mg)} / 456.54 \text{ g/mol}) * 100,000$
 - Carefully add the calculated volume of DMSO to the vial containing the **SRI-31142** powder.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary to aid dissolution.
 - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C or -80°C as recommended.
- Preparation of Working Solutions:
 - For in vitro assays, it is crucial to maintain a low final concentration of DMSO (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
 - Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
 - Example for preparing a 10 µM working solution:

- Prepare an intermediate dilution by adding 1 μL of the 10 mM stock solution to 99 μL of culture medium (resulting in a 100 μM solution).
- Prepare the final 10 μM working solution by adding 10 μL of the 100 μM intermediate solution to 90 μL of culture medium.
- Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **SRI-31142** being tested.

Protocol 2: Dopamine Uptake Inhibition Assay in DAT-Transfected Cells

This protocol is a representative method for assessing the inhibitory effect of **SRI-31142** on dopamine uptake in a cell line stably or transiently expressing the dopamine transporter (e.g., COS-7, HEK293, or CHO cells). This type of assay is commonly used to characterize DAT inhibitors.

Materials:

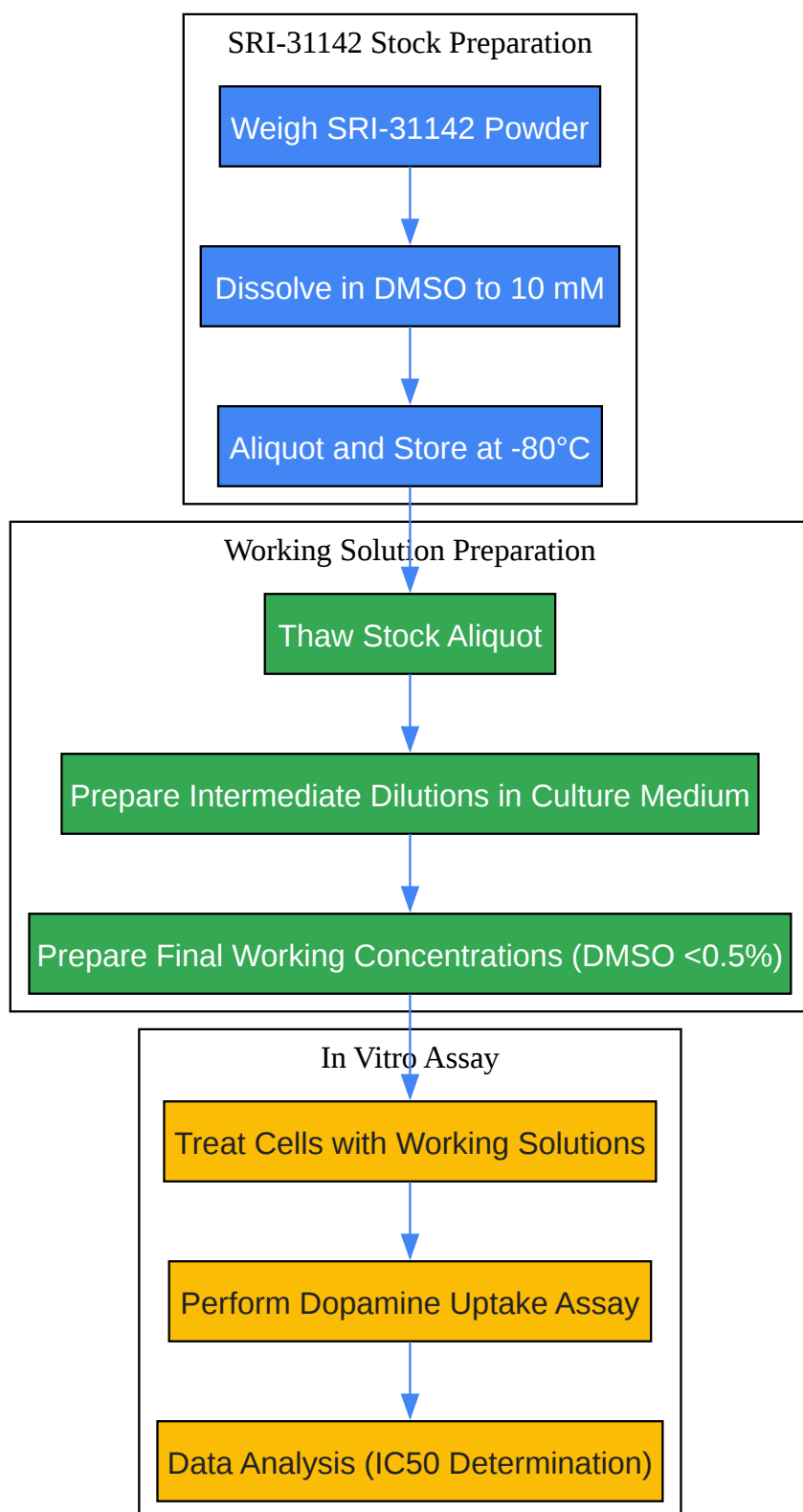
- DAT-transfected cells (e.g., COS-7-hDAT)
- 96-well cell culture plates
- Complete cell culture medium
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
- [^3H]Dopamine (or a fluorescent dopamine analog)
- Unlabeled dopamine
- **SRI-31142** working solutions
- Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
- Cell harvesting and washing solutions

Procedure:

- Cell Plating:
 - Seed the DAT-transfected cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Preparation:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cells once with pre-warmed assay buffer.
- Compound Incubation:
 - Add the desired concentrations of **SRI-31142** working solutions (and vehicle control) to the respective wells.
 - Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the cells.
- Dopamine Uptake:
 - Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]Dopamine (or fluorescent dopamine analog) to each well.
 - For determining non-specific uptake, a parallel set of wells should be treated with a high concentration of a known DAT inhibitor (e.g., GBR-12909) or unlabeled dopamine.
 - Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for dopamine uptake.
- Termination and Measurement:
 - Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells multiple times with ice-cold assay buffer.

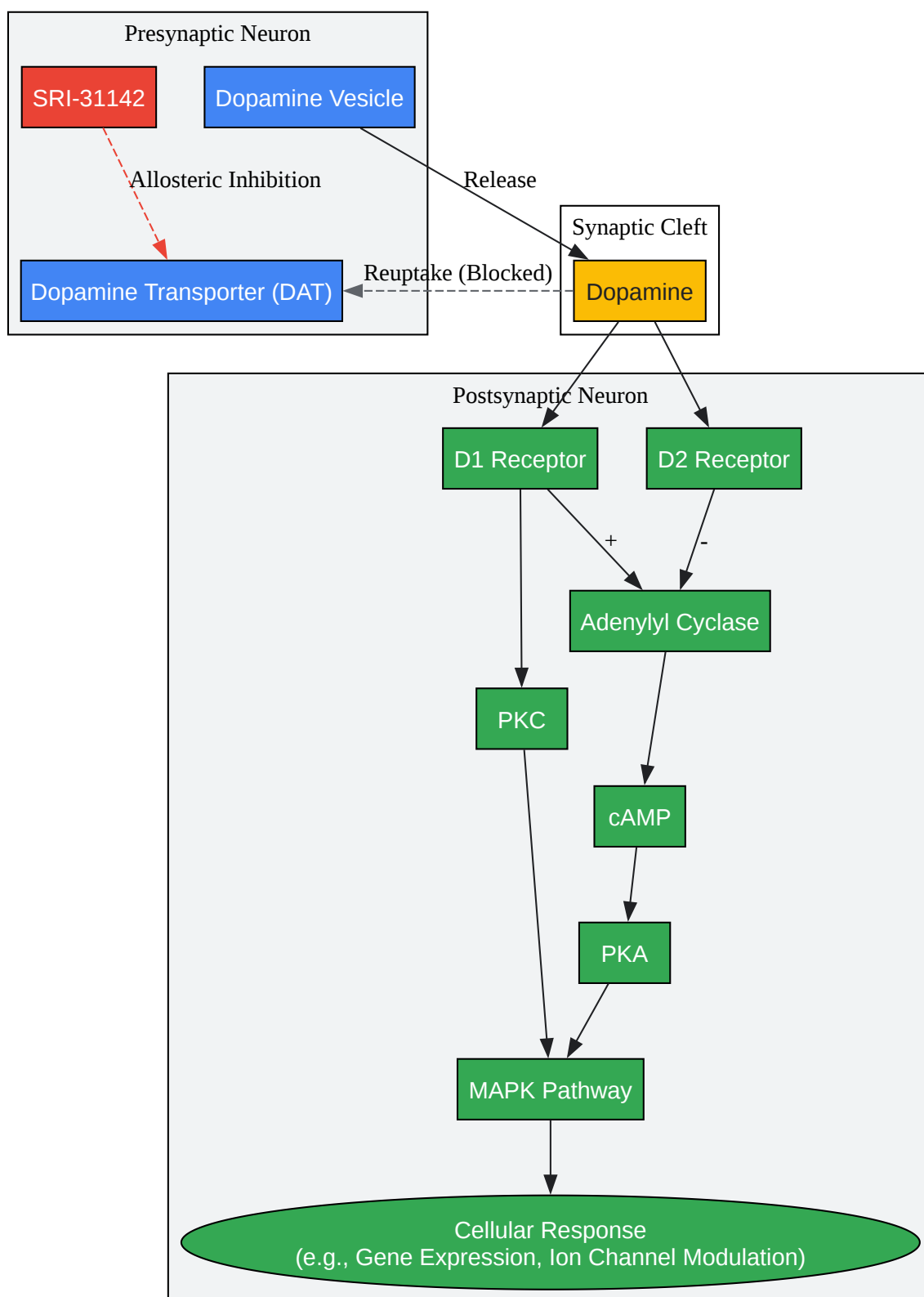
- Lyse the cells with a suitable lysis buffer.
- If using [^3H]Dopamine, add the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- If using a fluorescent analog, measure the fluorescence intensity using a plate reader.
- Data Analysis:
 - Subtract the non-specific uptake from all measurements to obtain the specific uptake.
 - Calculate the percentage of inhibition for each concentration of **SRI-31142** relative to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of **SRI-31142** and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Mandatory Visualizations



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Caption: Experimental workflow for preparing and using **SRI-31142**.



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Caption: Signaling pathway affected by **SRI-31142**.

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